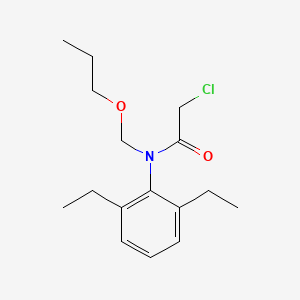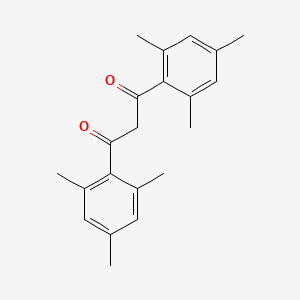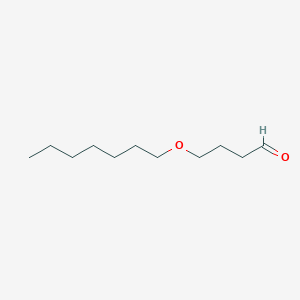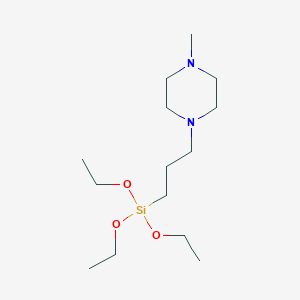
2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Vue d'ensemble
Description
2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide, also known as A-836,339, is a chemical compound that has been studied for its potential use in medicinal applications. It is a selective CB2 receptor agonist, which means that it binds to and activates the CB2 receptor in the body. The CB2 receptor is primarily found in the immune system and is involved in regulating inflammation and immune responses.
Mécanisme D'action
2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide binds to and activates the CB2 receptor, which is primarily found in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory effects and to modulate immune responses. This compound has been shown to selectively activate the CB2 receptor and to have minimal activity at the CB1 receptor, which is primarily found in the central nervous system and is associated with psychoactive effects.
Biochemical and Physiological Effects
Activation of the CB2 receptor by this compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to reduce the activation of immune cells, such as T cells and macrophages, which are involved in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide in lab experiments is its selectivity for the CB2 receptor. This allows researchers to specifically target the CB2 receptor and study its effects without affecting the CB1 receptor or causing psychoactive effects. However, one limitation is that this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide. One area of research could be to further investigate its potential use in treating autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, it could be studied for its potential use in reducing inflammation and pain in other conditions, such as inflammatory bowel disease and neuropathic pain. Further research could also be done to investigate its safety and efficacy in humans, as well as its potential for drug development.
Applications De Recherche Scientifique
2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide has been studied for its potential use in treating various medical conditions, including pain, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory effects in animal models of arthritis and multiple sclerosis. Additionally, it has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain.
Propriétés
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-4-10-20-12-18(15(19)11-17)16-13(5-2)8-7-9-14(16)6-3/h7-9H,4-6,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKIMPGVENGVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510601 | |
| Record name | 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67535-25-5 | |
| Record name | 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Diethylamino)benzylidene]propanedinitrile](/img/structure/B3337425.png)









![Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate](/img/structure/B3337473.png)


